![molecular formula C13H17NO3S B2477033 1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide CAS No. 2411262-85-4](/img/structure/B2477033.png)
1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide
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Overview
Description
1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide, commonly known as EPOT or EITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPOT is a thiol-reactive compound that is used to label proteins and peptides in biological samples. It is a water-soluble and stable compound that has a high affinity for thiol groups, making it an ideal reagent for labeling sulfhydryl-containing proteins.
Mechanism of Action
EPOT reacts with thiol groups on proteins and peptides through a thiol-disulfide exchange reaction. The reaction results in the formation of a covalent bond between EPOT and the thiol group, which allows for the labeling of the protein or peptide. EPOT labeling is a reversible process, which allows for the removal of the label if necessary.
Biochemical and physiological effects:
EPOT labeling has minimal biochemical and physiological effects on proteins and peptides. The labeling process does not significantly alter the structure or function of the labeled protein or peptide, making it an ideal reagent for studying protein-protein interactions and other biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using EPOT in laboratory experiments include its high affinity for thiol groups, its water solubility, and its stability. EPOT labeling is a reversible process, which allows for the removal of the label if necessary. However, EPOT labeling is limited to proteins and peptides that contain thiol groups, which can be a disadvantage in certain experiments.
Future Directions
EPOT has the potential to be used in a variety of applications beyond protein labeling. Future research could explore the use of EPOT in drug delivery systems, as well as its potential as a therapeutic agent. Additionally, the development of new EPOT derivatives with improved properties could expand its use in scientific research.
Synthesis Methods
The synthesis of EPOT involves the reaction of 2-(2-oxiranylmethoxy)phenol with thiosemicarbazide in the presence of hydrogen peroxide. The reaction proceeds through a series of steps, resulting in the formation of EPOT as the final product. The synthesis of EPOT is a relatively straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
EPOT has been extensively used in scientific research as a labeling reagent for proteins and peptides. It is a versatile compound that can be used in a variety of applications, including protein purification, protein-protein interaction studies, and protein quantification. EPOT labeling has been used to study the structure and function of proteins in various biological systems, including cells and tissues.
properties
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-18(6-1-2-7-18)14-11-4-3-5-12(8-11)16-9-13-10-17-13/h3-5,8,13H,1-2,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOSUTMOSLDKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC(=CC=C2)OCC3CO3)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide |
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